2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15136885
InChI: InChI=1S/C22H19FN4O3/c1-2-30-18-8-6-15(7-9-18)19-13-20-22(29)26(10-11-27(20)25-19)14-21(28)24-17-5-3-4-16(23)12-17/h3-13H,2,14H2,1H3,(H,24,28)
SMILES:
Molecular Formula: C22H19FN4O3
Molecular Weight: 406.4 g/mol

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide

CAS No.:

Cat. No.: VC15136885

Molecular Formula: C22H19FN4O3

Molecular Weight: 406.4 g/mol

* For research use only. Not for human or veterinary use.

2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide -

Specification

Molecular Formula C22H19FN4O3
Molecular Weight 406.4 g/mol
IUPAC Name 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3-fluorophenyl)acetamide
Standard InChI InChI=1S/C22H19FN4O3/c1-2-30-18-8-6-15(7-9-18)19-13-20-22(29)26(10-11-27(20)25-19)14-21(28)24-17-5-3-4-16(23)12-17/h3-13H,2,14H2,1H3,(H,24,28)
Standard InChI Key SNEOHWRCWFQFHQ-UHFFFAOYSA-N
Canonical SMILES CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC=C4)F

Introduction

The compound 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide is a complex organic molecule featuring a pyrazolo[1,5-a]pyrazine core, which is known for its potential pharmacological properties. This compound is part of a broader class of molecules that have been studied for their biological activities, including anti-inflammatory and anticancer effects. The presence of an ethoxyphenyl group and a fluorophenyl moiety attached to an acetamide linkage enhances its potential for diverse biological interactions.

Synthesis and Chemical Reactivity

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyrazine core. This core can be modified through various chemical reactions to introduce the ethoxyphenyl and fluorophenyl groups. The acetamide linkage can be formed through a condensation reaction involving an amine and an acyl chloride or anhydride.

Biological Activities and Potential Applications

Compounds with similar structures to 2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide have shown promise as kinase inhibitors and may exhibit anti-inflammatory or anticancer properties. The specific biological activities of this compound would depend on its interactions with enzymes or receptors in biological pathways.

Comparison with Similar Compounds

Compound NameUnique FeaturesBiological Activity
2-(2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamideFluorinated phenyl ringPotential kinase inhibitor
2-(2-(3-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamideChlorine substitutionAnticancer properties
2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3-fluoro-4-methylphenyl)acetamideMethoxy groupAnti-inflammatory effects

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